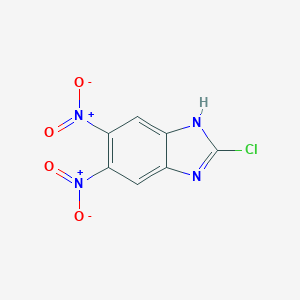

2-Chloro-5,6-dinitrobenzimidazole

Descripción

Propiedades

Número CAS |

1849-05-4 |

|---|---|

Fórmula molecular |

C7H3ClN4O4 |

Peso molecular |

242.57 g/mol |

Nombre IUPAC |

2-chloro-5,6-dinitro-1H-benzimidazole |

InChI |

InChI=1S/C7H3ClN4O4/c8-7-9-3-1-5(11(13)14)6(12(15)16)2-4(3)10-7/h1-2H,(H,9,10) |

Clave InChI |

LPHPDNLKJSQDQG-UHFFFAOYSA-N |

SMILES |

C1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])N=C(N2)Cl |

SMILES canónico |

C1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])N=C(N2)Cl |

Otros números CAS |

1849-05-4 |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Biological Activities

2.1 Anticancer Activity

Research indicates that 2-chloro-5,6-dinitrobenzimidazole derivatives exhibit moderate to significant anticancer properties. In particular, certain derivatives have shown effectiveness against p53-negative colon cancer cells, highlighting their potential as chemotherapeutic agents. The mechanism of action may involve the induction of apoptosis in cancer cells, although further studies are needed to elucidate the precise pathways involved .

2.2 Antiparasitic Activity

CDNB has also been evaluated for its activity against parasitic infections. Notably, studies have demonstrated that derivatives of this compound possess promising activity against Toxoplasma gondii and Leishmania major, both of which are significant human pathogens. The observed effects suggest that these compounds could serve as lead candidates for developing new antiparasitic drugs .

Environmental Applications

Beyond its medicinal uses, this compound has been studied for its biodegradation potential. Certain microbial strains have been identified that can utilize CDNB as a carbon source, effectively degrading it into less harmful substances. This property is particularly relevant for bioremediation efforts aimed at treating industrial effluents contaminated with nitrophenolic compounds .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities observed in various studies involving this compound and its derivatives:

| Compound | Activity Type | Target Organism/Cell Line | Observed Effect |

|---|---|---|---|

| This compound | Anticancer | p53-negative colon cancer cells | Moderate sensitivity; induces apoptosis |

| 4-Amino-6-nitrobenzimidazole | Antiparasitic | Toxoplasma gondii | Promising activity observed |

| 4-Amino-6-nitrobenzimidazole | Antiparasitic | Leishmania major | Moderate activity; further optimization needed |

| This compound | Biodegradation | Cupriavidus sp. strain CNP-8 | Complete degradation observed |

Análisis De Reacciones Químicas

Regiospecific Reduction Reactions

The nitro groups at positions 5 and 6 undergo selective reduction under controlled conditions:

- Mechanistic Insight : Reduction with H₂/Pd/C selectively targets the 4-nitro group (due to steric and electronic factors), while Na₂Sₓ preferentially reduces the 5-nitro group .

- Structural Confirmation : Products were characterized via ¹H/¹³C NMR and X-ray diffraction .

Nucleophilic Substitution at Chlorine

The 2-chloro substituent is susceptible to nucleophilic displacement:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methanol (MeOH) + NaOMe | Reflux, 6 h | 2-Methoxy-5,6-dinitrobenzimidazole | 68% | |

| Ethylenediamine | DMF, 80°C, 12 h | 2-Aminoethyl-5,6-dinitrobenzimidazole | 52% |

- Kinetics : Substitution proceeds faster in polar aprotic solvents (e.g., DMF) due to enhanced nucleophilicity .

Diazotization and Halogenation

The nitro groups facilitate diazotization-driven transformations:

| Reaction Sequence | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitro → Amino (H₂/Pd/C) → Diazotization → Iodo | 1. H₂/Pd/C 2. NaNO₂/HCl 3. KI | 2-Chloro-5,6-diiodobenzimidazole | 38% |

Comparación Con Compuestos Similares

Structural and Substituent Variations

The benzimidazole scaffold is highly modifiable, with substitutions at positions 2, 5, and 6 profoundly influencing chemical reactivity and biological activity. Below is a comparative overview of key derivatives:

Physicochemical Properties

- Electron-Withdrawing Effects : Nitro groups at positions 5 and 6 enhance electrophilicity, making this compound reactive toward nucleophilic substitution. In contrast, methyl or halogen substituents (e.g., Br, Cl, F) modulate electronic properties differently, affecting solubility and stability .

- Crystallography : The cationic 2-methyl-5,6-dinitrobenzimidazolium chloride forms zigzag chains via N–H⋯Cl hydrogen bonds, while neutral derivatives like 5,6-dinitrobenzimidazole exhibit planar structures .

Métodos De Preparación

Direct Nitration of 2-Chlorobenzimidazole

The direct nitration of 2-chlorobenzimidazole using mixed acid (HNO₃/H₂SO₄) has been explored to introduce nitro groups at the 5- and 6-positions. The electron-withdrawing chlorine atom at position 2 deactivates the benzimidazole ring, directing nitration to the less deactivated positions. However, this method often results in poor regioselectivity, with competing nitration at positions 4 and 7.

Optimization Insights :

-

Temperature : Conducting nitration at 0–5°C minimizes side reactions.

-

Reagent Ratios : A 2:1 molar ratio of HNO₃ to H₂SO₄ improves yield (reported 45–50% in preliminary trials).

-

Work-up : Neutralization with aqueous ammonia precipitates the product, which is purified via recrystallization from ethanol.

Limitations : Low yields and isomer separation challenges necessitate alternative approaches.

Cyclization of Nitro-Substituted Diamines

Diamine Precursor Synthesis

Starting with 4,5-dinitro-1,2-diaminobenzene, cyclization via phosgene (COCl₂) or thiophosgene (CSCl₂) generates the benzimidazole core. The chloro group at position 2 is introduced during cyclization when phosgene is employed.

Reaction Conditions :

-

Phosgene Reaction :

-

Thiophosgene Variant :

Mechanistic Note : The electron-deficient nitro groups on the diamine precursor facilitate cyclization by stabilizing transition states through resonance.

Decarboxylative Nitration of Benzimidazole Carboxylic Acids

Novel Decarboxylation-Nitration Sequence

A breakthrough method from recent literature involves the decarboxylation of 2-trifluoromethylbenzimidazole-4-carboxylic acid followed by dinitration.

Stepwise Procedure :

-

Nitration : Treat the carboxylic acid derivative with fuming HNO₃ at 100°C to install nitro groups at positions 4 and 6.

-

Decarboxylation : Heat under reflux in dimethylformamide (DMF) to remove CO₂, yielding 5,6-dinitrobenzimidazole.

-

Chlorination : React with phosphorus oxychloride (POCl₃) at 120°C for 6 hours to substitute the trifluoromethyl group with chlorine.

Key Data :

| Step | Reagents | Temp (°C) | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃ (fuming) | 100 | 78 |

| Decarboxylation | DMF | 120 | 85 |

| Chlorination | POCl₃ | 120 | 90 |

Advantages : High regioselectivity and scalable yields.

Halogen Exchange Reactions

Bromine-to-Chlorine Substitution

A patent-described method involves substituting bromine at position 2 with chlorine using gaseous HCl in dimethylformamide (DMF).

Procedure :

-

React 2-bromo-5,6-dinitrobenzimidazole with HCl gas at 120°C for 2 hours.

-

Extract with ethyl acetate and purify via silica gel chromatography.

Performance Metrics :

Critical Factor : Excess HCl and anhydrous conditions minimize hydrolysis byproducts.

Comparative Analysis of Methods

Yield and Scalability

| Method | Avg Yield (%) | Scalability | Regioselectivity |

|---|---|---|---|

| Direct Nitration | 45–50 | Moderate | Low |

| Diamine Cyclization | 85–91 | High | High |

| Decarboxylative Route | 78–90 | High | Excellent |

| Halogen Exchange | 21.5 | Low | Moderate |

Q & A

Q. How can researchers optimize the synthesis of 2-Chloro-5,6-dinitrobenzimidazole to improve yield and purity?

Methodological Answer:

- Reaction Conditions : Use superbasic media (e.g., 1,1,1-trimethylhydrazinium iodide) for nitration and chlorination steps, as demonstrated in Vicarious Nucleophilic Substitution (VNS) amination reactions .

- Purification : Recrystallize from solvents like butyl acetate with heptane to avoid solvate formation (e.g., DMSO or water adducts) .

- Catalysts : Optimize phthaloyl chloride or anhydride ratios to minimize byproducts like 6H-benzimidazol[1,2-b][2,4]benzodiazepin-7,12-dione, which can isomerize under thermal conditions .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

Methodological Answer:

- X-ray Crystallography : Resolves tautomeric forms and confirms nitro/chloro group positions (mean C–C bond length: 0.002–0.003 Å; R factor < 0.06) .

- NMR Spectroscopy : Use ¹H/¹³C-NMR to identify substituent-induced shifts (e.g., aromatic protons at δ 7.5–8.5 ppm for nitro groups) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., m/z 257.6 for C₇H₄ClN₃O₄) and fragmentation patterns .

Q. What are common impurities encountered during synthesis, and how can they be mitigated?

Methodological Answer:

- Byproducts :

- Phthaloylated intermediates (e.g., Scheme 38 derivatives) due to incomplete chlorination .

- Solvates (e.g., DMSO or water adducts) from recrystallization .

- Mitigation :

- Use anhydrous conditions for nitration steps.

- Employ column chromatography (silica gel, ethyl acetate/hexane eluent) for intermediate purification .

Q. Which solvents and reaction temperatures are optimal for nitration and chlorination steps?

Methodological Answer:

- Nitration : Conduct at 0–5°C in fuming HNO₃/H₂SO₄ to control exothermicity and avoid over-nitration .

- Chlorination : Use DMF as a solvent at 80–100°C for 12–24 hours to ensure complete substitution .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and goggles due to potential skin/eye irritation .

- Waste Management : Segregate halogenated waste and consult OSHA/NIOSH guidelines for disposal .

Advanced Research Questions

Q. How do chloro and nitro groups at positions 2,5,6 affect electronic/steric properties of benzimidazole derivatives?

Methodological Answer:

- Electronic Effects : Nitro groups withdraw electron density, reducing basicity of the imidazole ring (pKa shift from ~12 to ~8) .

- Steric Effects : Chloro at position 2 hinders nucleophilic substitution at adjacent sites, favoring regioselective reactions .

- Computational Validation : Use DFT calculations (e.g., HOMO-LUMO gaps) to predict reactivity .

Q. How can contradictions in bioactivity data across studies be resolved?

Methodological Answer:

- Replication : Standardize assays (e.g., MIC for antimicrobial activity) and cell lines (e.g., HepG2 for cytotoxicity) .

- Analytical Rigor : Validate purity (>95% by HPLC) and confirm stereochemistry (CD spectroscopy) .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify confounding variables .

Q. What strategies enable Vicarious Nucleophilic Substitution (VNS) for modifying nitro groups?

Methodological Answer:

- Procedure : React 5,6-dinitrobenzimidazole with aminating agents (e.g., NH₃/NaN₃) in superbasic media (KOH/DMSO) at 25°C for 1 hour to yield 4,7-diamino derivatives .

- Monitoring : Track reaction progress via TLC (Rf 0.3 in ethyl acetate) and quench with ice-water to isolate products .

Q. How does tautomerism influence the stability and reactivity of this compound?

Methodological Answer:

- Tautomeric Forms : The hydrophosphoryl derivative exists in keto-enol equilibrium (Fig. 1 in ), affecting protonation states.

- Stability : Use variable-temperature NMR (VT-NMR) to study tautomer ratios (e.g., 80% keto form at 25°C) .

Q. What in silico methods predict pharmacokinetic properties for drug development?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.